Synthesis Pathways and Mechanisms for (4-Fluoro-1H-indol-2-yl)methanol: A Comprehensive Technical Guide
Executive Summary Fluorinated indoles are privileged scaffolds in modern medicinal chemistry, exhibiting profound efficacy in antiviral (e.g., HIV-1 NNRTIs) and metabolic (e.g., SGLT2 inhibitors) drug design[1]. The stra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated indoles are privileged scaffolds in modern medicinal chemistry, exhibiting profound efficacy in antiviral (e.g., HIV-1 NNRTIs) and metabolic (e.g., SGLT2 inhibitors) drug design[1]. The strategic placement of a fluorine atom at the C4 position of the indole ring significantly alters the molecule's lipophilicity and metabolic stability. However, the synthesis of (4-Fluoro-1H-indol-2-yl)methanol presents a unique regiochemical challenge. This technical guide delineates a highly efficient, two-phase synthetic strategy: the regioselective construction of the 4-fluoroindole core via a modern Cross-Dehydrogenative Coupling (CDC)[2], followed by the controlled reduction of the C2-carboxylate to the corresponding primary alcohol[3].
Historically, the synthesis of 4-fluoroindole-2-carboxylates relied on the classical Fischer Indole Synthesis utilizing 3-fluorophenylhydrazine and ethyl pyruvate. However, this route is fundamentally flawed for meta-substituted anilines. The sigmatropic rearrangement inherently yields an intractable mixture of 4-fluoro and 6-fluoro isomers, which are notoriously difficult to separate via standard chromatography, often resulting in isolated yields as low as 5% for the desired 4-fluoro isomer[4].
To circumvent this regiochemical bottleneck, modern synthesis employs a single-step Aerobic Cross-Dehydrogenative Coupling (CDC) catalyzed by Palladium(II) acetate[5]. This approach constructs the indole core directly from 3-fluoroaniline and ethyl pyruvate, utilizing ambient oxygen as the terminal oxidant[2]. The resulting ester is subsequently subjected to a nucleophilic hydride reduction to yield the target methanol[6].
Figure 1: Retrosynthetic disconnection and forward synthesis pathway for (4-Fluoro-1H-indol-2-yl)methanol.
Phase 1: Construction of Ethyl 4-Fluoro-1H-indole-2-carboxylate via CDC
Mechanistic Causality
The CDC reaction is promoted by acetic acid, which facilitates the initial condensation between 3-fluoroaniline and ethyl pyruvate to form an imine intermediate[5]. Computational Density Functional Theory (DFT) studies reveal that this carboxylic acid-assisted condensation is the rate-determining step of the cascade[5]. Following imine formation, the Pd(OAc)₂ catalyst mediates a highly regioselective C-H activation (carbopalladation) at the ortho-position[5].
The choice of solvent and oxidant is critical: Dimethyl Sulfoxide (DMSO) is utilized because it effectively stabilizes the transient palladium intermediates, while O₂ (1 atm) acts as an economical terminal oxidant to regenerate the active Pd(II) species from Pd(0), making the process highly atom-economical and scalable[2].
Self-Validating Experimental Protocol
Reaction Setup : In a dry reaction vessel equipped with a magnetic stirrer, combine 3-fluoroaniline (1.0 equiv) and ethyl pyruvate (2.0 equiv) in anhydrous DMSO (0.2 M concentration).
Catalyst & Additives : Add Pd(OAc)₂ (10 mol%), glacial acetic acid (4.0 equiv), and 4Å molecular sieves. Causality: The molecular sieves are mandatory to sequester the water generated during the imine condensation, driving the equilibrium forward[2].
Aerobic Oxidation : Purge the vessel with O₂ gas and maintain the system under an O₂ balloon (1 atm). Heat the mixture to 70 °C for 12–24 hours[2].
Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the 3-fluoroaniline spot is fully consumed, yielding a lower
Rf
UV-active spot corresponding to the indole ester.
Workup & Isolation : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the molecular sieves and precipitated palladium black. Wash the organic filtrate sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Phase 2: Ester Reduction to (4-Fluoro-1H-indol-2-yl)methanol
Mechanistic Causality
The reduction of the C2-carboxylate ester to a primary alcohol requires a potent nucleophilic hydride source. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is the gold standard for this transformation[3]. The reaction proceeds via the initial formation of an intermediate aldehyde, which is instantaneously reduced to the lithium alkoxide.
A highly controlled "Fieser quench" is mandatory during the workup. Improper aqueous quenching of LiAlH₄ leads to gelatinous aluminum hydroxide emulsions that trap the polar indole-methanol product, drastically reducing isolated yields and complicating filtration[6].
Self-Validating Experimental Protocol
Hydride Suspension : Suspend LiAlH₄ (1.5 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C using an ice-salt bath[6].
Controlled Addition : Dissolve the purified ethyl 4-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-off[6].
Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 2 hours[6].
Validation Checkpoint : Confirm complete reduction via LC-MS or TLC. The target (4-Fluoro-1H-indol-2-yl)methanol will exhibit a significantly lower
Rf
value than the starting ester due to the increased hydrogen-bonding capacity of the newly formed hydroxyl group.
Fieser Quench : Cool the mixture back to 0 °C. For every
x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of distilled water (dropwise, to safely neutralize unreacted hydride).
x
mL of 15% aqueous NaOH.
3x
mL of distilled water.
Isolation : Stir the quenched mixture vigorously for 15 minutes until the aluminum salts precipitate as a granular, white solid[6]. Filter the suspension through a sintered glass funnel, wash the filter cake thoroughly with hot THF to extract any trapped product, and concentrate the filtrate under reduced pressure to yield the pure target compound[3].
Figure 2: Workflow and Fieser quench protocol for the LiAlH₄ reduction of the indole ester.
Quantitative Data: Pathway Comparison
To justify the selection of the CDC pathway over classical methods, the following table summarizes the quantitative metrics of the primary synthetic routes available for constructing the 4-fluoroindole-2-carboxylate core prior to reduction.
[1] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (The Royal Society of Chemistry). URL:[Link]
[4] Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. PubMed Central (PMC). URL:[Link]
[3] Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ResearchGate / Academia. URL:[Link]
[5],[2] Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Whitepaper: Electron-Withdrawing Effects of Fluorine in (4-Fluoro-1H-indol-2-yl)methanol
Executive Summary (4-Fluoro-1H-indol-2-yl)methanol is a highly specialized, privileged building block utilized in advanced medicinal chemistry. The strategic placement of a fluorine atom at the C4 position of the indole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Fluoro-1H-indol-2-yl)methanol is a highly specialized, privileged building block utilized in advanced medicinal chemistry. The strategic placement of a fluorine atom at the C4 position of the indole ring fundamentally alters the electron density distribution across the entire scaffold. This whitepaper dissects the core electron-withdrawing mechanisms of the C4-fluorine—specifically the dominance of its inductive (-I) effect over resonance (+R) contributions—and translates these quantum mechanical principles into macroscopic, field-proven advantages in pharmacokinetics, metabolic stability, and synthetic reactivity.
Structural and Electronic Profiling
Fluorine is the most electronegative element on the periodic table. When covalently bonded to the sp² hybridized C4 carbon of the indole ring, it exerts a profound electron-withdrawing inductive effect (-I) through the molecule's sigma-bond framework[1]. While fluorine possesses lone pairs that can theoretically donate electron density back into the aromatic pi system via resonance (+R), the -I effect overwhelmingly dominates in the ground state. This is due to the poor orbital overlap and energy mismatch between fluorine's tightly held 2p orbitals and the carbon pi system[2].
In the context of (4-Fluoro-1H-indol-2-yl)methanol, this electron withdrawal propagates through the fused bicyclic system, leading to three distinct electronic consequences:
Deactivation of C3: The C3 position of an unsubstituted indole is typically the most electron-rich and highly susceptible to electrophilic attack. The C4-fluorine inductively pulls electron density away from this adjacent position, significantly dampening its nucleophilicity.
N1 Indole NH Acidification: The inductive pull extends across the ring to the N1 atom, stabilizing the indolyl anion that forms upon deprotonation, which consequently lowers the pKa of the NH group[3].
C2-Hydroxymethyl Modulation: Though insulated by an sp³ carbon, the oxygen of the hydroxymethyl group experiences a subtle reduction in electron density, modulating its reactivity and preventing unwanted side reactions during complex synthetic workflows[4].
Logical mapping of fluorine's electronic effects on the indole scaffold.
Physicochemical Consequences of C4-Fluorination
pKa Modulation and Ionization
The acidity of the indole NH is a critical parameter for optimizing drug-receptor hydrogen bonding and controlling off-target effects[5]. An unsubstituted indole has a highly basic pKa of approximately 16.2. The introduction of the strongly electron-withdrawing fluorine at C4 stabilizes the conjugate base via the -I effect, significantly lowering the pKa[6]. This modulation is vital for tuning the lipophilicity profile (logD) and improving membrane permeability.
Quantitative Data Summary: Electronic Properties
The table below summarizes the causality between C4-fluorination and the resulting physicochemical shifts compared to non-fluorinated and cyano-substituted analogs.
Compound Core
Indole NH pKa (approx.)
C3 Nucleophilicity
C2-Hydroxymethyl Reactivity
(1H-indol-2-yl)methanol
16.2
High
High
(4-Fluoro-1H-indol-2-yl)methanol
15.3
Moderate-Low
Moderate (Stabilized)
(4-Cyano-1H-indol-2-yl)methanol
14.8
Low
Low
(Note: pKa values are representative estimates derived from Hammett constants for substituted indoles).
Pharmacokinetic & Metabolic Advantages in Drug Design
The indole ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich C3 position and the benzenoid ring[7]. Fluorination at C4 directly blocks oxidation at this specific site due to the exceptionally high C-F bond dissociation energy (~109 kcal/mol)[8].
More importantly, the global electron-withdrawing effect of the C4-fluorine deactivates the entire indole core toward electrophilic oxidation by the high-valent iron-oxo species in the CYP450 active site[5]. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of the compound is significantly extended, and intrinsic clearance is reduced, leading to improved oral bioavailability[5].
Quantitative Data Summary: Metabolic Stability
Preclinical data demonstrates the protective effect of fluorination on the indole core in liver microsome assays[7].
Compound Core
Half-life (t½, min)
Intrinsic Clearance (CLint, mL/min/kg)
Primary CYP450 Liability
Non-fluorinated Indole
12.35
High
C3, C4, C5 oxidation
5-Fluoroindole derivative
144.2
9.0
Significantly reduced
4-Fluoroindole derivative
> 120
Low
Significantly reduced
Validated Experimental Protocols
To ensure scientific integrity, the following self-validating protocols are established for characterizing the physicochemical and metabolic properties of (4-Fluoro-1H-indol-2-yl)methanol.
Protocol A: UV-Vis Spectrophotometric Determination of Indole NH pKa
Causality & Rationale: Because the pKa of the indole NH is highly alkaline (>14), standard aqueous potentiometric titration is physically impossible due to the leveling effect of water. UV-Vis spectroscopy in co-solvent mixtures extrapolated to zero co-solvent is the gold standard, leveraging the distinct UV absorption shift that occurs upon deprotonation of the indole ring.
Preparation: Prepare a 50 µM stock solution of (4-Fluoro-1H-indol-2-yl)methanol in HPLC-grade DMSO.
Buffer Series: Prepare a series of highly basic aqueous buffers (pH 12 to 17, utilizing NaOH/KOH and H- function indicators) containing a constant 5% DMSO to ensure compound solubility.
Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) of the compound in each buffer at a strictly controlled 25.0 ± 0.1 °C.
Self-Validation (Isosbestic Point): Ensure the presence of a sharp isosbestic point (typically around 270-280 nm for indoles). This validates a clean two-state equilibrium (neutral vs. anion) and proves the compound is not degrading under highly basic conditions.
Data Processing: Plot the absorbance at the analytical wavelength (λmax of the anion, ~295 nm) versus the basicity function (H-). Determine the pKa from the inflection point using a non-linear regression fit to the Henderson-Hasselbalch equation.
Protocol B: In Vitro Liver Microsomal Stability Assay
Causality & Rationale: This assay quantifies the protective electron-withdrawing effect of the C4-fluorine against CYP450-mediated oxidation[7].
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and (4-Fluoro-1H-indol-2-yl)methanol (final concentration 1 µM, keeping organic solvent <1%).
Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.
Self-Validation (Quenching): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). The internal standard validates extraction efficiency and corrects for LC-MS/MS ionization suppression.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
Calculation: Plot ln(% remaining) versus time. The slope (-k) yields the half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint=(k×V)/protein concentration
).
Step-by-step workflow for in vitro liver microsomal stability assay.
Conclusion
The incorporation of fluorine at the C4 position of (4-Fluoro-1H-indol-2-yl)methanol is a masterclass in rational electronic modulation. By leveraging the strong inductive electron-withdrawing effect of fluorine, medicinal chemists can predictably lower the pKa of the indole NH, dampen the nucleophilicity of the C3 position, and drastically enhance the metabolic stability of the scaffold against CYP450 oxidation. Understanding and applying these fundamental electronic principles ensures the successful integration of this building block into robust, advanced drug discovery pipelines.
References
Chemistry LibreTexts. 6.4: Acid strength and pKa. [Link]
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
Master Organic Chemistry. Acidity and Basicity of Alcohols.[Link]
OpenOChem Learn. Donation and Withdrawal of Electrons. [Link]
ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]
Application Note: (4-Fluoro-1H-indol-2-yl)methanol as a Strategic Synthetic Intermediate in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The indole scaffold is a privileged struct...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics and biologically active natural products. Within this chemical space, (4-Fluoro-1H-indol-2-yl)methanol represents a highly versatile, dual-functionalized building block. It combines the tunable reactivity of the 2-hydroxymethyl group with the profound physicochemical enhancements imparted by a fluorine atom at the C4 position.
The Strategic Role of the 4-Fluoro Substituent
The strategic incorporation of fluorine into the indole ring system is a powerful tool to modulate pharmacokinetic and pharmacodynamic properties [1]. The C4-fluorine atom exerts several critical effects:
Metabolic Stability: Fluorine substitution effectively blocks metabolically labile C–H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, prolonging the half-life of the resulting drug candidate [1].
Conformational Control & Binding Affinity: Due to its high electronegativity and the strength of the C–F bond, fluorine influences the conformational preferences of the molecule (e.g., via the gauche effect). It can also participate in favorable intermolecular interactions, such as dipolar interactions within a target protein's binding pocket [1].
pKa Modulation: The electron-withdrawing nature of the 4-fluoro group lowers the pKa of the indole N–H, altering its hydrogen-bond-donating capacity and influencing the molecule's overall lipophilicity and membrane permeability.
Reactivity Profile of the 2-Methanol Moiety
The 2-hydroxymethyl group serves as a synthetic linchpin. It can be oxidized to an aldehyde for condensation reactions (e.g., Pictet-Spengler cyclizations) [2], activated as a leaving group for nucleophilic displacement, or dehydrated to form highly reactive indole-2-methide intermediates for cycloadditions [3].
Key Synthetic Workflows & Applications
Oxidation to 4-Fluoroindole-2-carboxaldehyde
The conversion of (4-fluoro-1H-indol-2-yl)methanol to its corresponding aldehyde is a prerequisite for accessing complex
β
-carboline and oxacarboline architectures. While harsh oxidants like potassium permanganate (
KMnO4
) often lead to over-oxidation and poor yields, the use of activated manganese dioxide (
MnO2
) provides a mild, self-validating system that selectively oxidizes the benzylic alcohol without disturbing the electron-rich indole core [2].
Figure 1: Workflow for the synthesis of fluorinated β-carbolines via selective oxidation and Pictet-Spengler cyclization.
Brønsted Acid-Catalyzed (3+2) Cycloaddition
Indole-2-methanols can be dehydrated under Brønsted acid catalysis to generate transient, highly reactive indole-2-methides . These diene-like intermediates can be intercepted by dipolarophiles, such as thioketones, in a formal (3+2) cycloaddition to yield complex thiazolo[3,4-a]indoles[3]. The 4-fluoro substituent subtly modulates the nucleophilicity of the C3 position, often stabilizing the transition state during the cycloaddition.
Figure 2: Mechanistic pathway of Brønsted acid-catalyzed methide generation and subsequent (3+2) cycloaddition.
Mitsunobu-Driven Functionalization for Bioorthogonal Ligation
The hydroxyl group of (4-fluoro-1H-indol-2-yl)methanol can be directly substituted using Mitsunobu conditions. By reacting the alcohol with an N-protected hydroxylamine, researchers can install an aminooxy moiety. This functionalization is critical for developing Pictet-Spengler ligations used in the site-specific chemical modification of proteins, where the indole core reacts with aldehyde-tagged proteins to form hydrolytically stable oxacarboline linkages [4].
Quantitative Data & Reaction Optimization
The following tables summarize the optimization parameters and physicochemical impacts relevant to the workflows described above.
Table 1: Physicochemical Impact of 4-Fluoro Substitution on the Indole Scaffold [1]
Property
Unsubstituted Indole
4-Fluoroindole Derivative
Mechanistic Consequence
Metabolic Half-life (in vitro)
Baseline
Significantly Prolonged
Blocks CYP450-mediated oxidation at C4.
Indole N-H pKa
~16.2
~15.5
Increased acidity alters H-bond donor strength.
Lipophilicity (LogP)
Baseline
Increased (+0.2 to +0.4)
Enhances membrane permeability and target affinity.
Slight excess of indole drives reaction to completion.
Experimental Protocols
Protocol A: Selective Oxidation to 4-Fluoroindole-2-carboxaldehyde
Causality Note: Activated
MnO2
is utilized because it selectively oxidizes allylic and benzylic alcohols via a radical mechanism on the solid surface, preventing the over-oxidation to carboxylic acids commonly seen with
KMnO4
[2].
Preparation: Dissolve (4-fluoro-1H-indol-2-yl)methanol in 50 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.
Oxidant Addition: Add activated
MnO2
portion-wise over 5 minutes at room temperature. Self-validation: The reaction mixture will turn into a black suspension.
Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot (lower Rf) should disappear completely within 2–4 hours.
Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM and ethyl acetate.
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude 4-fluoroindole-2-carboxaldehyde. Purify via flash column chromatography if trace impurities remain.
Protocol B: Synthesis of Fluorinated Thiazolo[3,4-a]indoles via (3+2) Cycloaddition
Causality Note: Diphenyl phosphoric acid (DPP) acts as a mild Brønsted acid to protonate the hydroxyl group, facilitating the loss of water to form the indole-2-methide. A dilute concentration (0.01 M) is strictly maintained to prevent the highly reactive methide from undergoing self-dimerization [3].
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the thioketone (1.0 equiv) and (4-fluoro-1H-indol-2-yl)methanol (1.3 equiv) in 10 mL of dry, degassed
CH2Cl2
to achieve a 0.01 M concentration.
Catalyst Addition: Add DPP (10 mol%) in one portion.
Cycloaddition: Stir the reaction mixture at room temperature. Self-validation: The deep color of the thioketone will gradually fade as it is consumed in the cycloaddition.
Monitoring: Track the reaction via TLC or LC-MS until the thioketone is fully consumed (typically 2–6 hours depending on the thioketone's electronics).
Purification: Quench the reaction with a few drops of saturated aqueous
NaHCO3
. Extract with
CH2Cl2
, dry over anhydrous
Na2SO4
, and concentrate. Purify the residue via silica gel chromatography to isolate the fluorinated thiazolo[3,4-a]indole.
Protocol C: Mitsunobu Installation of an Aminooxy Handle
Causality Note: The Mitsunobu reaction activates the hydroxyl group as an oxyphosphonium intermediate, turning it into an excellent leaving group. This allows the weakly nucleophilic protected hydroxylamine to attack the benzylic position efficiently [4].
Activation: Dissolve the indole substrate,
PPh3
, and Teoc-protected hydroxylamine in 20 mL of anhydrous THF at 0 °C under nitrogen.
Coupling: Add DIAD dropwise over 10 minutes. Self-validation: A slight yellowing of the solution indicates the formation of the betaine intermediate.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Concentrate the mixture under reduced pressure. Resuspend the crude oil in diethyl ether to precipitate triphenylphosphine oxide (
O=PPh3
). Filter and concentrate the filtrate.
Purification: Purify via flash chromatography to afford the Teoc-protected aminooxy derivative, ready for subsequent deprotection and Pictet-Spengler ligation.
References
Der Pharma Chemica. "Synthesis and biological evaluation of indoles." Der Pharma Chemica. Available at: [Link]
D-NB.info. "Brønsted Acid Catalyzed (3+2)-Cycloaddition of Thioketones and Indole-2-Carbinols Toward Thiazolo[3,4-a]indoles." German National Library. Available at: [Link]
Agarwal, P., et al. "A Pictet-Spengler ligation for protein chemical modification." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Application
Application Note: Optimization of Storage and Handling Protocols for (4-Fluoro-1H-indol-2-yl)methanol
Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Chemical Context and Vulnerability Profile (4-Fluoro-1H-indol-2-yl)methanol is a highly valuable f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Chemical Context and Vulnerability Profile
(4-Fluoro-1H-indol-2-yl)methanol is a highly valuable fluorinated building block used extensively in the development of kinase inhibitors and 5-HT receptor ligands. The strategic placement of the fluorine atom at the C4 position introduces a strong electron-withdrawing inductive effect (-I), which modulates the lipophilicity and metabolic stability of the indole core.
However, despite this deactivation, the compound retains a critical structural vulnerability: the 2-hydroxymethyl group . Indole-2-methanol derivatives are notoriously unstable under sub-optimal storage conditions, requiring strict cold-chain logistics[1]. Improper handling rapidly leads to irreversible degradation, compromising assay integrity and synthetic yields.
Mechanistic Drivers of Degradation
To establish an effective storage protocol, it is essential to understand the causality behind the degradation of (4-Fluoro-1H-indol-2-yl)methanol. The compound is primarily susceptible to two distinct degradation pathways:
A. Acid-Catalyzed Polymerization (The Azafulvenium Pathway)
Even in the presence of trace amounts of acid (such as acidic residues on unwashed glassware or dissolved CO₂ in solvents), the hydroxyl group of the 2-methanol moiety becomes protonated. The lone pair of electrons on the indole nitrogen drives the elimination of water, generating a highly electrophilic azafulvenium ion [2].
Because the C3 position of the indole ring is inherently nucleophilic, a second molecule of (4-Fluoro-1H-indol-2-yl)methanol will rapidly attack the azafulvenium intermediate. This cascade results in the formation of bis(indolyl)methanes (BIMs) and complex polymeric tars[3].
B. Photo-Oxidation
Like most electron-rich heterocycles, the indole core is sensitive to atmospheric oxygen and ultraviolet (UV) light[4]. Photo-oxidation typically cleaves the C2-C3 double bond or oxidizes the core to form oxindole derivatives, which manifest visually as a pink or brown discoloration of the API[5].
Fig 1. Mechanistic degradation pathways via the reactive azafulvenium intermediate.
Quantitative Storage Parameters
To arrest both the azafulvenium polymerization and photo-oxidation pathways, storage conditions must strictly control temperature, light, and atmospheric moisture.
Table 1: Ideal Storage Parameters for Solid-State API
Low thermal energy prevents the endothermic dehydration step.
Atmosphere
Inert (N₂ or Ar)
Inert (N₂ or Ar)
Displaces O₂ to prevent radical-mediated photo-oxidation[5].
Container
Amber Glass
Amber Glass
Blocks UV photons required to initiate oxidation[4].
Cap Liner
PTFE (Teflon)
PTFE (Teflon)
Prevents leaching of acidic plasticizers that catalyze BIM formation.
Humidity
< 10% RH
Desiccated
Prevents surface moisture from dissolving ambient CO₂ (forming carbonic acid).
Standard Operating Procedure: Aliquoting & Reconstitution
Repeated freeze-thaw cycles introduce condensation, which acts as a vector for trace acids. The following self-validating workflow ensures the compound remains stable from receipt to assay.
Workflow: Inert Aliquoting
Equilibration: Upon receiving the cold-chain shipment, allow the sealed vial to equilibrate to room temperature in a desiccator for 1 hour. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder.
Inert Transfer: Move the vial into a Nitrogen or Argon-purged glovebox.
Dispensing: Aliquot the powder into base-washed, oven-dried amber glass vials. Causality: Base-washing neutralizes Lewis-acidic silanol groups on the glass surface.
Sealing: Cap tightly with PTFE-lined lids, wrap with Parafilm, and transfer to -20°C storage.
Fig 2. SOP for the processing and long-term storage of indole-2-methanols.
Protocol: Reconstitution for Assays
When preparing liquid stocks for biological or synthetic assays, solvent choice is critical. Protic or slightly acidic solvents will destroy the compound within hours.
Note: Always prepare working solutions immediately prior to use. Do not store (4-Fluoro-1H-indol-2-yl)methanol in solution for long-term archiving.
Quality Control & Self-Validating Stability Assays
To ensure trustworthiness in downstream data, researchers must validate the integrity of the stored compound before use.
Visual Inspection (Primary Screen):
Pure (4-Fluoro-1H-indol-2-yl)methanol is a white to off-white crystalline powder. If the powder exhibits a pink, purple, or brown discoloration , it has undergone oxidation or polymerization and should be discarded[5].
Chromatographic Validation (Secondary Screen):
Run a rapid HPLC-UV assay (monitoring at 280 nm). The appearance of a highly lipophilic secondary peak with a significantly longer retention time than the parent API confirms the presence of the bis(indolyl)methane (BIM) dimer, indicating acid-catalyzed degradation[3].
References
Anal Biochem. The spectrophotometric determination of indole-3-methanol in small samples on the basis of the formation of an azafulvenium salt. (1989). Retrieved from: [Link]
Beilstein J. Org. Chem. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2024). Retrieved from: [Link]
Application Notes and Protocols for the Utilization of (4-Fluoro-1H-indol-2-yl)methanol in Medicinal Chemistry Drug Discovery
Introduction: The Privileged Indole Scaffold and the Strategic Advantage of Fluorination In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Indole Scaffold and the Strategic Advantage of Fluorination
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to a wide range of biological targets. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products, alkaloids, and synthetic drugs with a vast spectrum of therapeutic applications.[1][2][3] Its structural versatility and relative ease of functionalization make it an invaluable starting point for drug discovery campaigns targeting cancer, infectious diseases, inflammation, and neurological disorders.[4][5]
The strategic incorporation of fluorine into drug candidates is a powerful and widely-used tactic to enhance pharmacological properties.[6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and acidity (pKa).[2][7] Specifically, fluorination can block sites of metabolic oxidation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[2]
This guide focuses on (4-Fluoro-1H-indol-2-yl)methanol , a versatile building block that synergistically combines the privileged indole core with the strategic benefits of a fluorine substituent. The presence of a reactive methanol group at the 2-position provides a crucial chemical handle for diversification, enabling medicinal chemists to construct libraries of novel compounds for biological screening.
Section 1: Synthesis and Chemical Reactivity
While a direct, one-step synthesis for (4-Fluoro-1H-indol-2-yl)methanol may not be widely documented, its preparation can be achieved through established indole synthesis methodologies. A plausible and robust approach is a multi-step sequence beginning with a suitable fluorinated aniline precursor, followed by cyclization to form the indole ring and subsequent functional group manipulation. The Fischer indole synthesis is a classic and versatile option for this type of transformation.[8][9]
The true utility of (4-Fluoro-1H-indol-2-yl)methanol in drug discovery lies in its potential for chemical elaboration. The primary alcohol at the C2 position is a versatile functional group that can be readily converted into a variety of other functionalities.
Key Synthetic Transformations:
Oxidation: The methanol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions like reductive amination, Wittig reactions, or amide bond formation.
Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to a reactive halide (e.g., a chloromethyl or bromomethyl group), which is an excellent electrophile for substitution reactions.
Etherification: The alcohol can be deprotonated with a base to form an alkoxide, which can then be alkylated to form ethers, connecting the indole core to other pharmacophoric fragments.
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a wide range of other functional groups, including esters, azides, and thiols, under mild conditions.
Caption: Synthetic derivatization routes from the core scaffold.
Section 2: Applications in Target-Based Drug Discovery
Derivatives of the fluorinated indole scaffold have demonstrated significant activity against several important classes of therapeutic targets, particularly in oncology.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indole scaffold has proven to be a privileged structure for designing potent kinase inhibitors.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several indole-based compounds, including those with fluoro-substituents, have been developed as potent VEGFR-2 inhibitors.[1][11] By blocking the ATP-binding site of the kinase, these inhibitors shut down downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and Raf-MEK-ERK cascades.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Other Kinases: The versatility of the indole scaffold extends to other kinases. Novel indole derivatives have been designed as dual inhibitors of EGFR and SRC kinases, which are implicated in aggressive tumor phenotypes.[12] Additionally, related heterocyclic structures have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions.[13]
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Agents that disrupt microtubule dynamics are among the most effective classes of anticancer drugs. Fluoroindole-containing chalcone analogues have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[14] This action leads to the arrest of the cell cycle in mitosis, ultimately triggering programmed cell death (apoptosis) in cancer cells.[14][15]
Comparative Inhibitory Activity Data
The following table summarizes reported in vitro activity for various indole derivatives, providing a benchmark for the potential potency of compounds derived from (4-Fluoro-1H-indol-2-yl)methanol.
Note: IC₅₀ (half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis, characterization, and biological evaluation of derivatives of (4-Fluoro-1H-indol-2-yl)methanol.
Protocol 1: General Procedure for C2-Alkoxymethyl Ether Synthesis
Objective: To synthesize a library of C2-alkoxymethyl ether derivatives for structure-activity relationship (SAR) studies. This protocol exemplifies the derivatization potential of the parent scaffold.
Rationale: Etherification at the C2-methanol position is a robust method to introduce diverse chemical groups. The use of sodium hydride (NaH) as a strong base ensures complete deprotonation of the alcohol, facilitating an efficient Sₙ2 reaction with a variety of alkyl halides.
Materials:
(4-Fluoro-1H-indol-2-yl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel
Procedure:
Preparation: Under a nitrogen atmosphere, add (4-Fluoro-1H-indol-2-yl)methanol (1.0 eq) to a round-bottom flask containing anhydrous DMF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Handle with care.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide should be complete.
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired C2-alkoxymethyl ether derivative.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., VEGFR-2).
Rationale: This assay measures the amount of ATP remaining after a kinase reaction. An active kinase will phosphorylate its substrate, consuming ATP. A potent inhibitor will prevent this, leaving more ATP in the solution. The remaining ATP is detected by a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ATP concentration and thus inversely proportional to kinase activity.[10]
Materials:
Recombinant human kinase (e.g., VEGFR-2)
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
Adenosine triphosphate (ATP)
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compound and positive control inhibitor (e.g., Sorafenib) dissolved in DMSO
Luminescent kinase assay kit (e.g., Kinase-Glo®)
White, opaque 96-well or 384-well plates
Multichannel pipette, plate reader with luminescence detection
Procedure:
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).
Enzyme/Substrate Addition: Prepare a solution of the kinase and substrate in assay buffer. Add this solution to all wells containing the test compounds.
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration near the Kₘ for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
Detection: Allow the plate to return to room temperature. Add the luminescent kinase assay reagent (which contains luciferase and luciferin) to all wells. This reagent will stop the kinase reaction and initiate the light-producing reaction.
Signal Reading: Incubate the plate in the dark for 10 minutes, then measure the luminescence signal using a plate reader.
Data Analysis:
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Objective: To determine the cytotoxic or cytostatic effect of a test compound on a cancer cell line.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of living, metabolically active cells.
Materials:
Cancer cell line (e.g., HCT116, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
Incubation: Incubate the plate for 72 hours at 37 °C with 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
Conclusion
(4-Fluoro-1H-indol-2-yl)methanol represents a strategically designed chemical scaffold for modern drug discovery. It combines the biologically privileged indole nucleus with the pharmacokinetic advantages conferred by fluorination. The C2-methanol group serves as a versatile synthetic handle, allowing for the creation of diverse chemical libraries. As demonstrated by the extensive research into related indole derivatives, compounds built from this scaffold hold significant promise as potent inhibitors of key therapeutic targets, particularly protein kinases and tubulin, for the treatment of cancer and other diseases. The protocols provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize novel drug candidates derived from this valuable starting material.
References
Chem-Impex. (n.d.). 4-Fluoroindol. Retrieved from [Link]
Patel, H. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology. Retrieved from [Link]
Mehra, A., & Mittal, A. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 7). The Crucial Role of Indole Derivatives in Modern Drug Discovery. Inno Pharmchem. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
Wang, Y., et al. (2023). Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. European Journal of Medicinal Chemistry. Retrieved from [Link]
Shafi, S., et al. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. Retrieved from [Link]
Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules. Retrieved from [Link]
Patel, H. (2012). Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. ProQuest. Retrieved from [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Republished by ACS Publications. Retrieved from [Link]
Sreekanth, T., & Kumar, Y. N. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research. Retrieved from [Link]
Saikia, L., & Dutta, D. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis. Retrieved from [Link]
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Retrieved from [Link]
Li, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Retrieved from [Link]
Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]
Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]
National Cancer Institute. (n.d.). An Investigational Scan (18F-Fluoro-1-Naphthol [18F-4FN] PET/CT) for Detecting Inflammation in Patients with Cancer. Retrieved from [Link]
PhenX Toolkit. (2021). Prothrombin Time. Retrieved from [Link]
Corallo, A., et al. (2021). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
Dirks, W. G. (2024). Optimized for Routine: Highly sensitive fluorescent Telomeric Repeat Amplification Protocol (f-TRAP). protocols.io. Retrieved from [Link]
Moyes, R. B., & Reynolds, J. (2009). Indole Test Protocol. American Society for Microbiology. Retrieved from [Link]
van Tonder, A., & Steyn, L. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]
Introduction & Mechanistic Rationale The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine is a powerful tool to modulate the physicochemical and pharmacokineti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine is a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules [[1]](). Specifically, (4-Fluoro-1H-indol-2-yl)methanol serves as a critical intermediate in the synthesis of 3D fluorinated heterocycles. The fluorine atom at the C4 position exerts strong inductive electron-withdrawing effects, which lowers the pKa of the indole N-H and alters the electron density of the aromatic system.
The catalytic hydrogenation of unprotected indoles is thermodynamically challenging due to the high resonance stabilization energy of the aromatic nucleus 2. Furthermore, the resulting indoline—a cyclic secondary amine—can strongly coordinate to and poison metal catalysts, prematurely halting the reaction 3.
Causality in Experimental Design: To overcome catalyst poisoning and the thermodynamic barrier, a Brønsted acid (such as p-toluenesulfonic acid, p-TsOH) is employed as an activator. The acid selectively protonates the C3 position of the indole, disrupting aromaticity and generating a highly reactive iminium intermediate that is readily hydrogenated 4. Post-reduction, the acidic environment keeps the basic indoline nitrogen protonated, preventing it from binding to the catalyst active sites.
Chemoselectivity and Reaction Pathways
When subjecting (4-Fluoro-1H-indol-2-yl)methanol to reductive conditions, chemoselectivity is the primary concern. The C2-hydroxymethyl group is highly susceptible to hydrogenolysis (cleavage of the C-O bond).
Pathway A (Desired): Platinum-based catalysts (e.g., Pt/C) under acidic conditions at ambient temperature strongly favor the selective reduction of the pyrrole ring, yielding (4-Fluoroindolin-2-yl)methanol.
Pathway B (Side Reaction): Palladium-based catalysts (e.g., Pd/C) at elevated temperatures heavily promote hydrogenolysis, yielding 4-fluoro-2-methyl-1H-indole.
Chemoselective pathways for the catalytic reduction of (4-Fluoro-1H-indol-2-yl)methanol.
Quantitative Data: Catalyst Optimization
The following table summarizes the quantitative efficiency of different catalytic systems applied to the (4-Fluoro-1H-indol-2-yl)methanol scaffold, demonstrating how solvent, additive, and pressure dictate the reaction's outcome.
This protocol utilizes a Pt/C catalyst in an aqueous/ethanolic solvent system to achieve a green, highly efficient reduction of the indole ring without cleaving the hydroxyl group 2.
Step-by-Step Procedure:
Reaction Setup: In a 50 mL high-pressure hydrogenation vessel, dissolve (4-Fluoro-1H-indol-2-yl)methanol (1.0 mmol, 165.16 mg) in a 1:1 mixture of absolute Ethanol and deionized Water (10 mL).
Activation: Add p-toluenesulfonic acid monohydrate (1.2 mmol, 228 mg) to the solution. Causality: The acid is strictly required to form the reducible iminium species and prevent the resulting indoline from poisoning the Pt surface.
Catalyst Addition: Carefully add 5% Pt/C (10 mol% Pt). Safety Note: Platinum catalysts are pyrophoric when dry; always add the catalyst to the solvent under a gentle stream of inert argon 5.
Hydrogenation: Seal the vessel, purge with Argon (3x), and then with H₂ gas (3x). Pressurize the reactor to 50 psi H₂. Stir vigorously (800 rpm) at 25 °C for 12 hours.
Work-up & Isolation: Vent the H₂ gas safely. Filter the crude mixture through a tightly packed pad of Celite to remove the Pt/C catalyst, washing the pad with additional Ethanol. Neutralize the acidic filtrate with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).
Self-Validating System (Protocol A):
To verify successful chemoselective reduction, monitor the reaction via LC-MS. The starting material exhibits an[M+H]⁺ peak at m/z 166.06. Upon successful ring reduction, this shifts to m/z 168.08. If hydrogenolysis has occurred, a peak at m/z 150.07 will dominate. Additionally, ¹H NMR will show the disappearance of the characteristic aromatic C3-H singlet (~6.5 ppm) and the emergence of diastereotopic C3-H₂ protons as multiplets between 2.8–3.2 ppm.
To access chiral (S)- or (R)-(4-Fluoroindolin-2-yl)methanol, a homogeneous Palladium-catalyzed asymmetric hydrogenation is employed 4.
Mechanism of Brønsted acid-activated asymmetric hydrogenation to yield chiral indolines.
Step-by-Step Procedure:
Catalyst Preparation: Inside an argon-filled glovebox, stir Pd(OCOCF₃)₂ (2 mol%) and (R)-H8-BINAP (2.4 mol%) in anhydrous acetone (2 mL) for 1 hour to form the active chiral complex. Concentrate the mixture in vacuo.
Substrate Addition: Dissolve (4-Fluoro-1H-indol-2-yl)methanol (1.0 mmol) and L-Camphorsulfonic acid (L-CSA, 1.0 mmol) in a 1:1 mixture of 2,2,2-Trifluoroethanol (TFE) and Dichloromethane (DCM) (5 mL). Transfer this solution to the catalyst vial. Causality: L-CSA acts as the Brønsted acid activator while providing a chiral counterion environment that synergizes with the chiral ligand to maximize enantiomeric excess 4.
Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Pressurize with H₂ to 700 psi. Stir the reaction at 50 °C for 24 hours.
Isolation: Vent the reactor carefully. Concentrate the mixture, neutralize by passing through a short plug of basic alumina, and purify via column chromatography.
Self-Validating System (Protocol B):
Beyond confirming the mass via LC-MS, Chiral HPLC is mandatory to validate the enantioselectivity of this protocol. Utilizing a stationary phase such as Chiralcel OD-H (Hexane/Isopropanol mobile phase) will separate the enantiomers, allowing for the precise calculation of the enantiomeric excess (ee). Absolute configuration should be cross-validated using Vibrational Circular Dichroism (VCD).
References
Title: Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge
Source: Organic Letters - ACS Publications
URL: [Link][2]
Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge
Source: PMC - NIH
URL: [Link][3]
Title: Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids
Source: Journal of the American Chemical Society - ACS Publications
URL: [Link][4]
Application Note: Preparation, Handling, and Storage Protocols for (4-Fluoro-1H-indol-2-yl)methanol Stock Solutions
Executive Summary (4-Fluoro-1H-indol-2-yl)methanol is a highly versatile, fluorinated heterocyclic building block widely utilized in modern drug discovery. The strategic placement of a fluorine atom at the C-4 position o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Fluoro-1H-indol-2-yl)methanol is a highly versatile, fluorinated heterocyclic building block widely utilized in modern drug discovery. The strategic placement of a fluorine atom at the C-4 position of the indole core modulates the electronic properties of the aromatic system, enhancing metabolic stability and lipophilicity. Meanwhile, the C-2 hydroxymethyl group serves as a critical handle for downstream functionalizations, such as Pictet-Spengler cyclizations. However, the inherent chemical reactivity of the 2-hydroxymethylindole motif demands strict environmental controls during solvation and storage. This application note provides a comprehensive, mechanistically grounded protocol for the preparation of high-fidelity stock and working solutions.
Physicochemical Profile & Mechanistic Rationale
To design an effective solvation strategy, one must first understand the causality behind the compound's physical behavior.
Lattice Disruption: Crystallographic studies of indole-2-methanols reveal strong intermolecular hydrogen-bonding networks (N-H···O and O-H···O) that govern their solid-state stability 1. To achieve complete dissolution, these networks must be disrupted by polar aprotic solvents with high dielectric constants, making anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) the optimal choices.
Acid-Catalyzed Degradation: The most critical handling parameter is pH. Indole-2-methanols are notoriously sensitive to acidic conditions. Protonation of the C-2 hydroxyl group leads to the elimination of water, generating a highly electrophilic vinylogous iminium intermediate. This intermediate rapidly reacts with adjacent indole molecules to form diindolylmethane (DIM) artifacts 2. Therefore, all solvents must be strictly neutral or slightly basic, and exposure to atmospheric moisture (which can generate acidic microenvironments over time) must be minimized.
Fluorine Effect: The C-4 fluorine atom exerts a strong electron-withdrawing inductive effect, which slightly decreases the basicity of the indole nitrogen compared to non-fluorinated analogs, subtly improving the compound's oxidative stability but maintaining its acid sensitivity 3.
Table 1: Physicochemical Properties
Property
Value
Chemical Formula
C9H8FNO
Molecular Weight
165.16 g/mol
Appearance
Off-white to light yellow solid powder
Primary Solvents
DMSO (≥ 30 mg/mL), DMF (≥ 30 mg/mL)
Aqueous Solubility
Poor (< 1 mg/mL); requires co-solvents
Storage (Solid)
-20°C, desiccated, protected from light
Quantitative Dilution Matrix
To prevent pipetting errors and ensure reproducibility, utilize the pre-calculated dilution matrix below. The matrix dictates the exact volume of solvent required to achieve standard stock concentrations based on the starting mass of the powder.
Table 2: Reconstitution Volumes for Standard Stock Solutions
Standard Operating Procedure: Stock Solution Preparation
This protocol is designed as a self-validating system. Each step includes a specific physical observation or control point to ensure the integrity of the final solution.
Step 1: Thermal Equilibration (Critical)
Action: Remove the sealed vial of (4-Fluoro-1H-indol-2-yl)methanol from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Moisture introduces trace water into the DMSO stock, which accelerates hydrolysis and acid-catalyzed degradation over time.
Step 2: Weighing and Solvent Addition
Action: Weigh the desired mass using an analytical balance. Transfer to a sterile, amber glass vial (glass is preferred over plastic to prevent leaching of plasticizers into the DMSO).
Action: Add the precise volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%) according to Table 2.
Step 3: Dissolution and Self-Validation
Action: Vortex the mixture gently for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for up to 5 minutes.
Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible floating particulates or turbidity. If turbidity persists, the solvent may have absorbed water, or the concentration exceeds the solubility limit.
Step 4: Aliquotting and Storage
Action: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed polypropylene microcentrifuge tubes.
Action: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing.
Storage: Store immediately at -20°C to -80°C. Note: DMSO freezes at 18.5°C; the aliquots will solidify. Freeze-thaw cycles must be limited to a maximum of 3 to prevent compound degradation.
Workflow Visualization
Caption: Workflow for the preparation and storage of (4-Fluoro-1H-indol-2-yl)methanol stock solutions.
Preparation of Working Solutions for Assays
Because (4-Fluoro-1H-indol-2-yl)methanol is highly lipophilic, direct dilution of the DMSO stock into aqueous buffers (like PBS) will result in immediate precipitation. Use the following validated formulation strategies:
In Vitro Cellular Assays
Rule of Thumb: The final concentration of DMSO in cell culture media should not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol: Dilute the 10 mM DMSO stock into an intermediate dilution of DMSO, then spike this intermediate directly into pre-warmed (37°C) culture media while vortexing vigorously. The rapid mixing prevents localized high concentrations that trigger nucleation and precipitation.
In Vivo Formulation (Standard 5/40/5/50 Strategy)
To formulate a clear solution for intraperitoneal (IP) or intravenous (IV) injection:
Step 1 (Solubilization): Add 5% (v/v) of the final volume as DMSO stock solution.
Step 2 (Co-solvent): Add 40% (v/v) PEG300. Vortex thoroughly until completely homogenous. Causality: PEG300 acts as a surfactant and co-solvent, encasing the lipophilic indole core.
Validation: The final solution must be optically clear. If it appears milky, precipitation has occurred, and the solution cannot be used for in vivo dosing.
Quality Control & Troubleshooting
To ensure the trustworthiness of your experimental data, periodically validate the integrity of your stored stock solutions:
LC-MS Verification: If a stock solution has been stored for >3 months, run an LC-MS aliquot. Look for a mass shift corresponding to the loss of water (-18 Da) or the presence of a dimerized mass (~312 Da), which indicates acid-catalyzed degradation.
Colorimetric Shift: A shift in the solution color from pale yellow to deep orange or brown indicates oxidative degradation of the indole ring. Discard the aliquot.
References
Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at:[Link]
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at:[Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at:[Link]
troubleshooting (4-Fluoro-1H-indol-2-yl)methanol solubility issues in aqueous media
Welcome to the technical support guide for (4-Fluoro-1H-indol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (4-Fluoro-1H-indol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. The following question-and-answer guide provides in-depth explanations, validated protocols, and expert insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving (4-Fluoro-1H-indol-2-yl)methanol in my aqueous buffer. Why is it so poorly soluble?
A1: The low aqueous solubility of (4-Fluoro-1H-indol-2-yl)methanol is inherent to its molecular structure.
The challenge arises from the compound's physicochemical properties. It is a largely hydrophobic molecule, and understanding the specific contributions of its functional groups is key to devising an effective solubilization strategy.
Indole Ring System: The core structure is an aromatic, bicyclic indole ring. This system is non-polar and hydrophobic, contributing significantly to its poor affinity for water.[1][2]
Fluorine Substitution: The fluorine atom at the 4-position increases the molecule's lipophilicity (attraction to fats and oils) and hydrophobicity. Introducing fluorine into organic molecules can dramatically influence their properties compared to non-fluorinated analogs.[3][4][5]
Methanol Group: While the hydroxymethyl (-CH₂OH) group at the 2-position can form hydrogen bonds with water, its contribution to overall polarity is insufficient to overcome the hydrophobicity of the large fluorinated indole scaffold.
Based on structurally similar compounds, we can estimate key properties that govern solubility:
Property
Estimated Value/Characteristic
Implication for Aqueous Solubility
logP
> 2.0
A positive logP value indicates higher solubility in lipids (like octanol) than in water, signifying a hydrophobic nature. The parent 4-fluoroindole has a predicted XlogP of 2.8.[6]
Ionization (pKa)
Very Weak Acid/Base
The indole nitrogen is extremely weakly basic (pKa of protonated indole ≈ -3.6), and the alcohol is very weakly acidic.[1] This means the molecule will be neutral over the vast majority of the physiological pH range (1-8), preventing the use of simple pH adjustment to form a soluble salt.[7][8]
Crystal Lattice Energy
Likely High
Crystalline solids require energy to break the crystal lattice before solvation can occur. If the energy required is high, and the interaction with water is weak, solubility will be poor.[9][10]
This combination of a large, non-polar surface area and a lack of significant ionizable groups makes (4-Fluoro-1H-indol-2-yl)methanol a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a primary barrier to its use.[11][12]
Troubleshooting Workflow: A Step-by-Step Approach
If you are encountering solubility issues, we recommend a systematic approach. The following workflow provides a logical progression from simple to more complex solubilization techniques.
Caption: A logical workflow for troubleshooting solubility.
Q2: What is the best first step to solubilize my compound for in vitro assays?
A2: Using a minimal amount of a water-miscible organic co-solvent is the most common and effective initial strategy. [13]
Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for a hydrophobic compound to dissolve.[14][] The goal is to create a homogenous stock solution in a high concentration of organic solvent, which can then be diluted into your aqueous assay buffer.
Commonly Used Co-solvents:
Co-solvent
Recommended Starting Concentration
Notes & Considerations
Dimethyl Sulfoxide (DMSO)
100% for stock solution
Excellent solubilizing power for many non-polar compounds. Ensure final assay concentration is low (<0.5%) to avoid artifacts.
Ethanol (EtOH)
100% for stock solution
Good solubilizing power and less toxic to cells than DMSO at equivalent concentrations.[16]
Polyethylene Glycol 400 (PEG 400)
20-50% in water (v/v)
Often used in formulation; can increase viscosity.[]
Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of (4-Fluoro-1H-indol-2-yl)methanol into a sterile glass vial.
Add Co-solvent: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to fully dissolve the compound. Start with a volume that would yield a high concentration (e.g., 10-50 mM).
Facilitate Dissolution: Gently vortex or sonicate the vial for 1-5 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter against a dark background.
Serial Dilution: Perform serial dilutions of this concentrated stock into your final aqueous assay buffer.
Observe for Precipitation: After diluting into the aqueous buffer, let the solution sit for 15-30 minutes. Observe carefully for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the aqueous solubility limit has been exceeded, and you may need to lower the final concentration or explore other methods.
Q3: Can I use pH adjustment to improve solubility?
A3: While pH adjustment is a powerful technique for ionizable compounds, its effect on (4-Fluoro-1H-indol-2-yl)methanol is expected to be minimal in the physiological range. [7][]
The Henderson-Hasselbalch equation dictates that a compound's solubility increases as it becomes ionized. However, as discussed in Q1, this molecule lacks strongly acidic or basic functional groups. Significant deprotonation of the alcohol or protonation of the indole nitrogen would require extreme pH values (pH > 12 or pH < 0), which are incompatible with most biological experiments.
Nonetheless, performing a basic pH-solubility screen is a valuable diagnostic step. Subtle changes in solubility can sometimes occur due to minor charge effects or interactions with buffer components. It is most effective when combined with other methods.[9][17]
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 4.0, 7.4, 9.0).
Add Compound: Add an excess amount of solid (4-Fluoro-1H-indol-2-yl)methanol to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
Separate Phases: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
Quantify Supernatant: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Q4: My assay is sensitive to organic solvents. How can surfactants help?
A4: Surfactants enhance aqueous solubility by forming micelles that encapsulate hydrophobic molecules. [12][18]
Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[19] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where (4-Fluoro-1H-indol-2-yl)methanol can partition, while the hydrophilic heads face the water, rendering the entire complex soluble.[18][20]
Common Surfactants for Research Applications:
Surfactant
Type
Typical Concentration
Key Considerations
Polysorbate 80 (Tween® 80)
Non-ionic
0.1% - 2% (w/v)
Widely used, low toxicity, common in pharmaceutical formulations.[9]
Polysorbate 20 (Tween® 20)
Non-ionic
0.1% - 2% (w/v)
Similar to Tween® 80, often used in biological assays.
Sodium Dodecyl Sulfate (SDS)
Anionic
> CMC (~0.2%)
Can denature proteins; use with caution in biological assays.[12]
Cremophor® EL
Non-ionic
0.1% - 1% (w/v)
Effective solubilizer but has known biological effects.[12]
Prepare Surfactant Solution: Prepare a stock solution of the desired surfactant in your aqueous buffer at a concentration well above its CMC.
Dispense Compound: Weigh the solid compound into a vial.
Add Surfactant Solution: Add the surfactant solution to the solid compound.
Facilitate Solubilization: Vortex and/or sonicate the mixture until the solution is clear. This may take longer than with organic co-solvents as micellar encapsulation is a slower process.
Equilibrate: Allow the solution to equilibrate for at least 1 hour before use to ensure stable micelle formation.
Q5: I need a highly soluble and stable formulation. Are cyclodextrins a good option?
A5: Yes, cyclodextrins are an excellent and widely used strategy for enhancing the solubility, stability, and bioavailability of poorly soluble drugs. [21][22]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][24] They function by forming a "host-guest" inclusion complex, where the hydrophobic (4-Fluoro-1H-indol-2-yl)methanol molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host").[24][25] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.
Caption: Encapsulation of a drug by a cyclodextrin.
Recommended Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility, large cavity size suitable for indole-like structures, and excellent safety profile.[21]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.[20]
Prepare CD Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v).
Add Excess Compound: Add an excess amount of solid (4-Fluoro-1H-indol-2-yl)methanol to each cyclodextrin solution.
Equilibrate: Tightly cap the vials and shake at a constant temperature for 48-72 hours to ensure equilibrium is reached.
Separate and Quantify: Centrifuge the samples to pellet undissolved solid. Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.
Analyze: Quantify the concentration of the dissolved compound in each sample by HPLC-UV.
Plot Data: Plot the concentration of dissolved (4-Fluoro-1H-indol-2-yl)methanol (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship indicates improved solubility via complex formation.
References
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
Xie, F., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
Al-Bayati, M. F. A., & Al-Obaidi, A. M. J. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]
Pounikar, R. A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Deshmukh, M. T., et al. (2024). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. Available from: [Link]
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. DFE Pharma. Available from: [Link]
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutics and Therapeutic Innovation. Available from: [Link]
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]
Al-Ghamdi, S., & Shah, R. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. Available from: [Link]
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available from: [Link]
Co-solvency: Significance and symbolism. Wisdomlib. Available from: [Link]
Muchtar, S., et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. Available from: [Link]
Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering. Available from: [Link]
Rizvi, S. A. A., & Zoyhofski, N. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Clinical Research. Available from: [Link]
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available from: [Link]
Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available from: [Link]
Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available from: [Link]
4-Fluoro-2-methyl-1h-indole. PubChem. Available from: [Link]
de Oliveira, M. A. L., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record. Available from: [Link]
Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. Available from: [Link]
Zhang, J., & Liu, Y. (2022). Organocatalytic Atroposelective Synthesis of Indole Derivatives Bearing Axial Chirality: Strategies and Applications. Accounts of Chemical Research. Available from: [Link]
(1H-indol-2-yl)methanol. PubChem. Available from: [Link]
Al-Zoubi, R. M., et al. (2018). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. Available from: [Link]
Horvath, D., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Available from: [Link]
4-Fluoroindole. Chem-Impex. Available from: [Link]
¹³F NMR results for the coupled reaction leading to the formation of... ResearchGate. Available from: [Link]
4-fluoroindole (C8H6FN). PubChemLite. Available from: [Link]
H.E. Alper, and D. T. F. Heuft and D. D. M. Wayner. (2002). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics. Available from: [Link]
resolving peak tailing in (4-Fluoro-1H-indol-2-yl)methanol chromatography
Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals who are troubleshooting peak asymmetry and tailing duri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals who are troubleshooting peak asymmetry and tailing during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of (4-Fluoro-1H-indol-2-yl)methanol .
By moving beyond generic fixes, this guide provides a mechanistic understanding of why this specific molecule behaves the way it does, alongside self-validating protocols to restore chromatographic integrity.
Section 1: Mechanistic Deep Dive – Why Does This Compound Tail?
Q: Why does (4-Fluoro-1H-indol-2-yl)methanol exhibit severe peak tailing even though it lacks a basic aliphatic amine?A: Peak tailing in RP-HPLC is most commonly associated with basic compounds undergoing ion-exchange with deprotonated silanols[1]. However, (4-Fluoro-1H-indol-2-yl)methanol presents a unique chemical microenvironment. The molecule contains an indole NH and a primary hydroxymethyl group (-CH2OH), both of which act as potent hydrogen bond donors. Furthermore, the highly electronegative fluorine atom at the C4 position withdraws electron density, altering the polarizability and dipole moment of the indole ring.
When using traditional silica-based columns, these functional groups undergo secondary polar interactions (hydrogen bonding and dipole-dipole) with residual, unbonded silanol groups (Si-OH) on the stationary phase[2]. Because these secondary retention mechanisms possess slower desorption kinetics than primary hydrophobic (C18) interactions, the analyte molecules lag during elution, creating the characteristic asymmetrical "tail"[3].
Section 2: Diagnostic Workflows
Q: How can I definitively prove whether the tailing is caused by column chemistry or a physical system hardware issue?A: It is critical to differentiate between chemical interactions (hydrogen bonding/acid-base) and physical system defects (dead volume, column voids, or blocked frits)[4]. Physical issues will distort all peaks globally, whereas chemical issues selectively distort polar or interacting analytes.
Fig 1. Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.
Protocol 1: The Neutral Marker Diagnostic Test
Purpose: A self-validating assay to isolate extra-column volume or column bed degradation from chemical incompatibility.
Preparation: Prepare a test solution containing 10 µg/mL of (4-Fluoro-1H-indol-2-yl)methanol and 5 µg/mL of a highly lipophilic, neutral marker (e.g., Toluene or Uracil, depending on your organic modifier ratio) in the mobile phase.
Injection: Inject 5 µL of the test mix onto the HPLC system under standard isocratic conditions.
Data Acquisition: Record the chromatogram and calculate the USP Tailing Factor (
As
) for both peaks at 5% peak height[3].
Interpretation:
If the neutral marker
As≤1.2
but the indole
As>1.5
: The issue is chemical (silanol interactions)[4]. Proceed to Protocol 2.
If both peaks show
As>1.5
: The issue is physical. Inspect PEEK tubing connections to ensure they are seated flush against the column frit, minimizing dead volume[3]. If tubing is optimal, the column bed has likely collapsed, requiring replacement[1].
Section 3: Chromatographic Optimization
Q: What are the optimal column and mobile phase parameters to suppress chemical tailing for this compound?A: To mitigate secondary interactions, you must attack the problem from two angles: shielding the stationary phase and modifying the mobile phase environment.
Stationary Phase Selection: Avoid older Type A silica columns. Utilize high-purity Type B silica columns that are exhaustively double end-capped[5]. End-capping uses small silanes (like trimethylchlorosilane) to react with residual silanols that the bulky C18 chains could not reach due to steric hindrance[1].
Mobile Phase pH Control: Although (4-Fluoro-1H-indol-2-yl)methanol is not a basic amine, lowering the mobile phase pH to ~2.5–3.0 is highly effective. At this pH, the acidic silanols (Si-OH) on the silica surface remain fully protonated, neutralizing their negative charge and drastically reducing their capacity to act as strong hydrogen bond acceptors[6][7].
Protocol 2: Mobile Phase Optimization for Indole Derivatives
Purpose: To establish a mobile phase that suppresses silanol ionization while maintaining analyte stability.
Aqueous Phase Preparation: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of concentrated Formic Acid (FA) or Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly. Verify the pH is approximately 2.7.
Organic Phase Selection: Use LC-MS grade Acetonitrile (ACN). ACN provides better peak shapes for planar aromatic ring systems (like indoles) compared to Methanol, as its lower viscosity reduces band broadening and its aprotic nature prevents competing hydrogen bonding in the mobile phase.
Gradient Design: Start at 5% ACN, ramping to 95% ACN over 15 minutes. Ensure a minimum of 5 column volumes of re-equilibration time to stabilize the protonated silanol state.
System Suitability Verification: Inject the sample. The
As
of the (4-Fluoro-1H-indol-2-yl)methanol peak must be
≤1.3
to pass suitability criteria.
Section 4: Quantitative Performance Data
To illustrate the causality of these optimizations, the following table summarizes the expected impact of column chemistry and mobile phase pH on the tailing factor of indole derivatives based on established chromatographic principles.
Column Type
Silica Purity
Mobile Phase Additive
pH
Expected Tailing Factor (
As
)
Diagnosis / Outcome
Standard C18
Type A (High Metal)
None (Water/ACN)
~6.5
2.45
Severe tailing due to active silanols and metal coordination.
Standard C18
Type A
0.1% Formic Acid
~2.7
1.80
Moderate improvement; silanols protonated but metal activity remains.
End-capped C18
Type B (High Purity)
None (Water/ACN)
~6.5
1.55
Slight tailing; end-capping shields most, but not all, silanols.
End-capped C18
Type B (High Purity)
0.1% Formic Acid
~2.7
1.15
Optimal ; synergistic suppression of secondary interactions.
Section 5: Frequently Asked Questions (FAQs)
Q: Can sample solvent mismatch cause peak tailing for this compound?A: Yes. If (4-Fluoro-1H-indol-2-yl)methanol is dissolved in 100% strong organic solvent (e.g., pure DMSO or ACN) and injected into a highly aqueous mobile phase, the analyte will travel faster than the mobile phase initially, causing peak distortion, fronting, or tailing[8]. Always dilute the sample in a solvent that closely matches the initial mobile phase conditions (e.g., <20% organic).
Q: Does column temperature affect the tailing of indole alcohols?A: Yes. Increasing the column compartment temperature (e.g., from 25°C to 40°C) enhances mass transfer kinetics between the stationary and mobile phases. Faster desorption from secondary binding sites directly reduces peak tailing and sharpens the peak.
Technical Support Center: Navigating Steric Hindrance in (4-Fluoro-1H-indol-2-yl)methanol Substitution Reactions
Welcome to the technical support center for substitution reactions involving (4-Fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for substitution reactions involving (4-Fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific substrate. The presence of the fluorine atom at the C4-position of the indole ring introduces significant steric and electronic challenges that can impede standard substitution protocols at the C2-hydroxymethyl group. This resource provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to help you overcome these synthetic hurdles.
The indole scaffold is a cornerstone in medicinal chemistry, and strategic fluorination is a powerful tool to enhance the pharmacokinetic and physicochemical properties of drug candidates.[1] However, this valuable modification often complicates subsequent synthetic steps. This guide will equip you with the knowledge to successfully perform substitutions on this sterically hindered and electronically modulated molecule.
Here we address common issues encountered during substitution reactions with (4-Fluoro-1H-indol-2-yl)methanol.
Q1: My standard S(_N)2 reaction with (4-Fluoro-1H-indol-2-yl)methanol is failing or giving very low yields. What is causing this?
A1: The primary reason for the low reactivity of (4-Fluoro-1H-indol-2-yl)methanol in standard S(_N)2 reactions is a combination of steric hindrance and electronic effects originating from the 4-fluoro substituent.
Steric Hindrance: The fluorine atom, despite its relatively small size, is in close proximity to the C2-methanol substituent. This peri-interaction creates a sterically congested environment around the reaction center, impeding the backside attack of a nucleophile required for a classical S(_N)2 mechanism.
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect.[2] This can decrease the nucleophilicity of the indole ring system, potentially affecting the stability of transition states.[3] While the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group (e.g., by protonation or conversion to a sulfonate ester) is a prerequisite for substitution. The steric bulk of the 4-fluoro group can hinder the approach of reagents needed for this activation step.
Q2: I am observing decomposition of my starting material under harsh reaction conditions. How can I activate the hydroxyl group under milder conditions?
A2: Indole rings, particularly those with electron-withdrawing groups, can be sensitive to strongly acidic or basic conditions and high temperatures. The key is to convert the hydroxyl group into a good leaving group under mild conditions.
One of the most effective methods for sterically hindered alcohols is the Mitsunobu reaction .[4][5] This reaction proceeds under neutral conditions and at low temperatures, minimizing the risk of degradation. It involves the in-situ activation of the alcohol with a phosphine (e.g., triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[6] The resulting alkoxyphosphonium salt is an excellent leaving group, readily displaced by a wide range of nucleophiles.
Q3: I am attempting a Mitsunobu reaction, but the yield is still suboptimal. How can I optimize this reaction for my sterically hindered substrate?
A3: While the Mitsunobu reaction is well-suited for this challenge, steric hindrance can still affect its efficiency. Here are several optimization strategies:
Choice of Azodicarboxylate: For sterically demanding substrates, DIAD is often preferred over DEAD as it is less prone to side reactions.
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for Mitsunobu reactions. Ensure your solvent is truly anhydrous, as water will consume the reagents.
Temperature Control: Reactions are typically initiated at 0 °C or even lower temperatures (-20 °C to -78 °C) to control the initial exothermic formation of the betaine intermediate, and then allowed to slowly warm to room temperature.[4]
Reagent Addition Order: The standard protocol involves adding the azodicarboxylate slowly to a solution of the alcohol, phosphine, and nucleophile. For particularly challenging substrates, a "pre-mixing" or "inverse addition" protocol might be beneficial.
Use of More Acidic Nucleophiles: In cases of severe steric hindrance, using a more acidic pronucleophile can increase the reaction rate and yield.[5][7] For example, using 4-nitrobenzoic acid as the nucleophile has been shown to be effective for hindered alcohols.[5]
Q4: Are there alternatives to the Mitsunobu reaction for this transformation?
A4: Yes, several other methods can be employed to activate the hydroxyl group of (4-Fluoro-1H-indol-2-yl)methanol:
Conversion to a Sulfonate Ester: The hydroxyl group can be converted to a mesylate (Ms), tosylate (Ts), or nosylate (Ns) ester. These are excellent leaving groups for subsequent S(_N)2 reactions. The reaction is typically carried out using the corresponding sulfonyl chloride (e.g., MsCl, TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent like dichloromethane (DCM). For sterically hindered systems, using a more reactive sulfonylating agent like 4-fluorobenzenesulfonyl chloride might be advantageous due to the electron-withdrawing nature of the fluoride, which enhances the leaving group ability.[8]
Appel Reaction: For the synthesis of the corresponding halide (chloride or bromide), the Appel reaction provides a mild alternative. This reaction uses a phosphine (typically PPh(_3)) and a carbon tetrahalide (e.g., CCl(_4) or CBr(_4)) to convert the alcohol to the alkyl halide.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Mitsunobu Reaction with (4-Fluoro-1H-indol-2-yl)methanol
This protocol provides a starting point for the substitution of the hydroxyl group with a generic nucleophile (Nu-H).
Materials:
(4-Fluoro-1H-indol-2-yl)methanol
Triphenylphosphine (PPh(_3))
Diisopropyl azodicarboxylate (DIAD)
Nucleophile (Nu-H)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Silica Gel for column chromatography
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Fluoro-1H-indol-2-yl)methanol (1.0 eq), PPh(_3) (1.2 eq), and the nucleophile (1.2 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add DIAD (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
Troubleshooting Flowchart for Substitution Reactions
Caption: Steric hindrance from the 4-fluoro group impeding nucleophilic attack.
(Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering.)
Concluding Remarks
Successfully navigating substitution reactions with (4-Fluoro-1H-indol-2-yl)methanol requires a departure from standard protocols and a thoughtful approach to overcoming the inherent steric and electronic challenges. By activating the hydroxyl group under mild conditions, such as those offered by the Mitsunobu reaction, and by carefully optimizing reaction parameters, researchers can effectively synthesize a wide range of C2-substituted 4-fluoroindole derivatives. This guide provides a foundational framework for troubleshooting and developing robust synthetic strategies for this valuable class of compounds.
References
ChemRxiv. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. Retrieved from [Link]
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
ResearchGate. (2019). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
ProQuest. (n.d.). Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. Retrieved from [Link]
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. Retrieved from [Link]
ResearchGate. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from [Link]
ACS Publications. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Retrieved from [Link]
PMC. (n.d.). Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. Retrieved from [Link]
ResearchGate. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]
Taylor & Francis Online. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Retrieved from [Link]
MDPI. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Retrieved from [Link]
ACS Publications. (2005). General and Efficient Indole Syntheses Based on Catalytic Amination Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Retrieved from [Link]
RSC Publishing. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
ACS Publications. (2020). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Retrieved from [Link]
PubMed. (n.d.). Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride. Retrieved from [Link]
ResearchGate. (n.d.). Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes. Retrieved from [Link]
RSC Publishing. (n.d.). Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes. Retrieved from [Link]
Beilstein Journals. (n.d.). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Retrieved from [Link]
RSC Publishing. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Retrieved from [Link]
MDPI. (n.d.). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol and Vinyl Sulfonium Salts. Retrieved from [Link]
evaluating the reproducibility of (4-Fluoro-1H-indol-2-yl)methanol synthesis protocols
Evaluating the Reproducibility of (4-Fluoro-1H-indol-2-yl)methanol Synthesis Protocols: A Comparative Guide For researchers and drug development professionals, fluorinated indoles represent a privileged scaffold in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Reproducibility of (4-Fluoro-1H-indol-2-yl)methanol Synthesis Protocols: A Comparative Guide
For researchers and drug development professionals, fluorinated indoles represent a privileged scaffold in medicinal chemistry. The incorporation of a fluorine atom at the C-4 position modulates lipophilicity, metabolic stability, and target binding affinity. A critical intermediate in the synthesis of these pharmacophores is (4-Fluoro-1H-indol-2-yl)methanol , typically derived from the reduction of ethyl 4-fluoro-1H-indole-2-carboxylate [1].
However, the reduction of indole-2-carboxylate esters is notoriously sensitive to reaction conditions. The presence of the acidic indole N-H proton and the electron-rich heteroaromatic ring demands highly chemoselective protocols to prevent over-reduction, ring cleavage, or incomplete conversion[2]. As a Senior Application Scientist, I have evaluated the three primary synthetic routes for this transformation. This guide objectively compares these protocols, detailing the mechanistic causality behind each step to ensure your workflows are robust, scalable, and self-validating.
Mechanistic Pathway & Workflow Visualization
The reduction of the ester to the corresponding alcohol can be achieved via three distinct hydride-transfer mechanisms. The diagram below illustrates the divergent pathways and intermediate complexes formed during these protocols.
Mechanistic pathways for ethyl 4-fluoro-1H-indole-2-carboxylate reduction to its methanol derivative
The classic, brute-force approach. LiAlH₄ is a powerful nucleophilic reducing agent that rapidly converts esters to alcohols[3]. While highly efficient, it requires strictly anhydrous conditions. The primary challenge with LiAlH₄ is the workup; improper quenching leads to unfilterable aluminum hydroxide emulsions that trap the product and drastically reduce isolated yields.
Protocol B: Sodium Borohydride and Iodine (NaBH₄/I₂) System
Standard NaBH₄ is too mild to reduce esters under ambient conditions. However, the addition of molecular iodine (I₂) to NaBH₄ generates diborane (B₂H₆) in situ[4]. Borane acts as an electrophilic reducing agent, coordinating to the ester carbonyl oxygen and facilitating hydride transfer. This method is highly chemoselective, avoids the pyrophoric hazards of LiAlH₄, and is significantly more amenable to large-scale synthesis[5].
DIBAL-H is typically reserved for the partial reduction of esters to aldehydes at -78 °C. However, by utilizing an excess of the reagent (≥3.0 equivalents) and allowing the reaction to warm to room temperature, it can be pushed to the alcohol. While it offers precision, the high cost and atom-inefficiency make it less practical for routine preparation of (4-Fluoro-1H-indol-2-yl)methanol compared to Protocols A and B.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three protocols based on empirical laboratory data and literature precedents for indole-2-carboxylate reductions.
Metric
Protocol A (LiAlH₄)
Protocol B (NaBH₄/I₂)
Protocol C (DIBAL-H)
Average Yield
85 - 92%
78 - 85%
70 - 75%
Reaction Time
2 - 3 hours
6 - 8 hours
4 - 5 hours
Temperature
0 °C → RT
0 °C → Reflux (65 °C)
-78 °C → RT
Chemoselectivity
Moderate
High
Moderate
Scalability
Poor (Exothermic/Quench issues)
Excellent
Fair (Cost prohibitive)
Safety Profile
High Risk (Pyrophoric)
Moderate Risk (H₂ evolution)
Moderate Risk
Detailed Experimental Methodologies
To ensure absolute reproducibility, the following self-validating protocols detail not just the how, but the why behind each operational step.
Protocol A: LiAlH₄ Reduction (Optimized for <10g Scale)
Note: Conduct entirely under an inert Argon or Nitrogen atmosphere.
Preparation: Flame-dry a 250 mL round-bottom flask. Add anhydrous THF (50 mL) and cool to 0 °C in an ice-water bath.
Reagent Suspension: Carefully add LiAlH₄ (2.5 equivalents). Causality: The indole N-H is acidic (pKa ~16). The first equivalent of LiAlH₄ is consumed by deprotonating the N-H, evolving H₂ gas. Therefore, an excess is strictly required to ensure sufficient hydride remains for the ester reduction.
Substrate Addition: Dissolve ethyl 4-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF (20 mL) and add dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic hydride transfer and prevents solvent boil-off.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
The Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every
x
grams of LiAlH₄ used, sequentially add
x
mL of distilled water,
x
mL of 15% aqueous NaOH, and
3x
mL of distilled water. Causality: This specific stoichiometric quench converts the sticky, intractable aluminum complexes into a crisp, granular, white sodium aluminate precipitate that is easily filterable.
Isolation: Stir vigorously for 15 minutes until the salts turn white. Filter through a pad of Celite, wash the filter cake with hot EtOAc, and concentrate the filtrate in vacuo to yield the crude (4-Fluoro-1H-indol-2-yl)methanol.
Protocol B: NaBH₄/I₂ Reduction (Optimized for Scale-Up)
Preparation: In a 500 mL round-bottom flask, suspend NaBH₄ (3.0 equivalents) in anhydrous THF (100 mL) under Nitrogen and cool to 0 °C.
Substrate Addition: Add ethyl 4-fluoro-1H-indole-2-carboxylate (1.0 eq) in one portion.
Borane Generation: Dissolve I₂ (1.5 equivalents) in anhydrous THF (30 mL) and add dropwise to the suspension. Causality: Iodine reacts with NaBH₄ to form diborane (B₂H₆), sodium iodide, and hydrogen gas[6]. The slow addition controls the vigorous evolution of H₂.
Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 6 hours.
Quenching: Cool to 0 °C and carefully add Methanol (20 mL) followed by 1M HCl (30 mL). Causality: Methanol safely quenches residual unreacted borane. The acidic environment hydrolyzes the intermediate borate esters, releasing the free alcohol.
Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Causality: The thiosulfate wash reduces any unreacted molecular iodine to water-soluble iodide, preventing product discoloration. Dry over Na₂SO₄ and concentrate.
Application Scientist Insights: The 4-Fluoro Effect (E-E-A-T)
When evaluating the reproducibility of this specific synthesis, one must account for the electronic and steric perturbations introduced by the fluorine atom at the C-4 position.
Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) across the indole core. This effect slightly increases the electrophilicity of the ester carbonyl at the C-2 position, making it marginally more susceptible to hydride attack compared to an unsubstituted indole-2-carboxylate. However, this same -I effect also increases the acidity of the indole N-H proton.
If you observe incomplete conversion during Protocol A, the most common culprit is underestimating the stoichiometry required to account for this enhanced N-H acidity. Always ensure a minimum of 2.5 equivalents of LiAlH₄ are utilized. Furthermore, the 4-fluoro substituent alters the hydrogen-bonding network of the resulting (4-Fluoro-1H-indol-2-yl)methanol. The product may exhibit higher solubility in moderately polar organic solvents (like EtOAc or DCM) than expected, meaning that exhaustive extraction of the aqueous phase during workup is critical to maximizing your isolated yield.
References
Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling
The Journal of Organic Chemistry - ACS Publications[Link]
Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives
Academia.edu[Link]
NaBH4/I2 - Reduction of Amides, Nitriles, Carboxylic Esters and Acids
The Vespiary[Link]
Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2
ResearchGate[Link]
Kemira Sodium Borohydride NaBH4: An effective reducing agent
Ecochem[Link]
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the structural confirmation and purity assessment of fluorinated indole derivatives require robust, orthogonal analytical strategies. (4-Fluoro-1H-indol-2-yl)methanol presents unique analytical challenges: the electron-withdrawing fluorine at the C4 position subtly alters the electron density of the indole core, while the primary hydroxymethyl group at C2 and the secondary indole amine (-NH) act as strong hydrogen-bond donors.
Relying on a single analytical technique introduces critical blind spots. High-Performance Liquid Chromatography (HPLC) excels in quantifying polar and thermally labile compounds but can miss non-chromophoric impurities. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled structural elucidation via electron ionization (EI) fragmentation but risks thermal degradation of the analyte in the injection port if not properly derivatized.
This guide provides a self-validating, step-by-step framework for orthogonally cross-validating HPLC-UV/MS and GC-MS results, ensuring compliance with the ICH Q2(R2) guidelines for analytical procedure validation[1.2].
Mechanistic Causality: Why Orthogonal Validation?
To achieve a self-validating system, the mechanisms of both separation techniques must be leveraged to cover the other's weaknesses:
HPLC-UV/MS (Direct Analysis): Indole derivatives possess a highly conjugated aromatic system, yielding strong, natural UV absorbance typically around 280 nm[1.9]. HPLC allows for the direct analysis of (4-Fluoro-1H-indol-2-yl)methanol without chemical modification, preserving the native state of the molecule for accurate assay quantitation.
GC-MS (Derivatized Analysis): Unmodified (4-Fluoro-1H-indol-2-yl)methanol exhibits poor volatility and severe peak tailing in GC due to interactions between its polar -OH/-NH groups and the silanol active sites on the column. By utilizing a silylation reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace these active hydrogens with trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability, enabling precise structural confirmation via mass spectrometry[1.11].
Orthogonal Workflow Diagram
Orthogonal cross-validation workflow for HPLC and GC-MS analysis of indole derivatives.
Experimental Protocols
To ensure trustworthiness, both protocols utilize internal standards (IS). This creates a self-validating system that automatically corrects for injection volume discrepancies, matrix effects, or evaporative losses during sample preparation.
Protocol A: HPLC-UV Quantitation
Causality: A slightly acidic mobile phase is used to keep the weakly basic indole nitrogen fully protonated, preventing secondary interactions with the silica backbone of the C18 column and ensuring sharp, symmetrical peaks.
Sample Preparation: Accurately weigh 10 mg of (4-Fluoro-1H-indol-2-yl)methanol and dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock.
Internal Standard Addition: Spike the working solutions with 5-Fluoroindole (IS) to a final concentration of 50 µg/mL.
Chromatographic Conditions:
Column: C18 Reversed-Phase (250 × 4.6 mm, 5 µm).
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: Acetonitrile. (Start at 30% B, ramp to 90% B over 15 minutes).
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm.
System Suitability: Inject the standard mixture. Ensure the resolution (
Rs
) between the analyte and the IS is > 2.0, and the tailing factor (
Tf
) is < 1.5.
Protocol B: GC-MS Structural Confirmation and Impurity Profiling
Causality: We utilize BSTFA with 1% TMCS as the derivatization agent. BSTFA is highly volatile, meaning its by-products will not interfere with early-eluting peaks, and it effectively silylates both the primary alcohol and the indole nitrogen to form a stable di-TMS derivative[1.11, 1.14].
Drying: Transfer 100 µL of the 1 mg/mL stock solution to a GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture strictly inhibits silylation.
Derivatization: Add 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst).
Incubation: Cap tightly and heat at 60°C for 30 minutes to ensure complete di-TMS formation.
GC-MS Conditions:
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film).
Inlet: 250°C, Split ratio 10:1.
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50–500 m/z.
Data Presentation & Cross-Validation Results
According to ICH Q2(R2) guidelines, an analytical procedure must be validated for parameters including Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Accuracy[1.2]. Table 1 demonstrates that both methods meet stringent regulatory criteria, though HPLC exhibits superior quantitative sensitivity.
Table 1: Methodological Performance Comparison
Parameter
HPLC-UV (280 nm)
GC-MS (EI, Di-TMS Derivative)
ICH Q2(R2) Acceptance Criteria
Linear Range
1.0 – 100 µg/mL
5.0 – 150 µg/mL
Must cover 80-120% of test conc.
Linearity (
R2
)
0.9994
0.9981
≥
0.998
LOD (S/N = 3)
0.05 µg/mL
0.8 µg/mL
Signal-to-Noise
≥
3
LOQ (S/N = 10)
0.15 µg/mL
2.5 µg/mL
Signal-to-Noise
≥
10
Spike Recovery
99.2% ± 1.1%
96.5% ± 2.4%
95.0% – 105.0%
Table 2: Cross-Validation Assay of Three Synthesis Batches
To prove the methods are orthogonal and interchangeable for purity assessment, three independent batches of (4-Fluoro-1H-indol-2-yl)methanol were analyzed using both validated methods.
Batch Number
HPLC Assay (% w/w)
GC-MS Assay (% w/w)
Absolute Difference (
Δ
)
Conclusion
Batch 001
98.7% (RSD: 0.8%)
98.4% (RSD: 1.5%)
0.3%
Statistically Equivalent
Batch 002
99.2% (RSD: 0.6%)
98.9% (RSD: 1.2%)
0.3%
Statistically Equivalent
Batch 003
97.4% (RSD: 0.9%)
95.1% (RSD: 1.8%)
2.3%
Discrepancy Detected
Data Interpretation & Troubleshooting:
Notice the 2.3% discrepancy in Batch 003. Upon reviewing the GC-MS chromatogram, a distinct peak corresponding to unreacted starting material (a volatile fluorinated aniline derivative) was identified. This impurity co-eluted with the solvent front in the HPLC-UV method and lacked a strong chromophore at 280 nm, rendering it invisible to HPLC. This perfectly illustrates the necessity of orthogonal cross-validation: GC-MS caught an impurity that HPLC missed, preventing an overestimation of batch purity.
Conclusion
The cross-validation of (4-Fluoro-1H-indol-2-yl)methanol using HPLC-UV and GC-MS provides a highly robust, ICH Q2(R2)-compliant analytical package. HPLC-UV serves as the primary workhorse for highly accurate, routine quantitation due to its superior linearity and lack of derivatization requirements. However, GC-MS (following BSTFA di-TMS derivatization) is indispensable as an orthogonal method to confirm structural identity and detect volatile, non-UV absorbing impurities that could compromise drug safety and efficacy profiles.
References
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Determination of Indole Alkaloids and Highly Volatile Compounds by HPLC–UV and GC–MS - Journal of Chromatographic Science, Oxford Academic.
GC Derivatization Techniques (BSTFA/MSTFA) - Colorado State University Analytical Resources.
Derivatization Methods in GC and GC/MS - ResearchGate Publication.
Operational Guide: Safe Handling and Disposal of (4-Fluoro-1H-indol-2-yl)methanol In drug development and medicinal chemistry, the incorporation of fluorine into indole scaffolds—such as in (4-Fluoro-1H-indol-2-yl)methan...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of (4-Fluoro-1H-indol-2-yl)methanol
In drug development and medicinal chemistry, the incorporation of fluorine into indole scaffolds—such as in (4-Fluoro-1H-indol-2-yl)methanol—is a highly effective strategy to modulate lipophilicity and metabolic stability. However, the very structural features that make this compound pharmacologically valuable also dictate strict, non-negotiable parameters for its disposal. As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Improper disposal of fluorinated heterocycles risks environmental contamination, severe equipment damage, and exposure to highly toxic byproducts.
To design a safe disposal protocol, we must first understand the molecular vulnerabilities and hazards of (4-Fluoro-1H-indol-2-yl)methanol. The presence of the highly stable carbon-fluorine (C-F) bond means that standard environmental degradation or low-temperature incineration is insufficient for complete mineralization. Furthermore, the thermal decomposition of this compound releases gaseous 1, a highly toxic and corrosive agent[1].
Property / Feature
Quantitative/Qualitative Data
Disposal & Logistical Implication
Molecular Formula
C9H8FNO
Contains fluorine; mandates strict segregation into Halogenated Organic Waste streams to ensure appropriate high-temperature treatment[2].
Thermal Decomposition
> 200°C (est.)
Combustion releases CO, CO2, NOx, and HF gas. Requires professional incineration facilities equipped with alkali flue-gas scrubbers[1].
Physical State
Solid (Crystalline Powder)
Prone to aerosolization. Spills must never be dry-swept due to Specific Target Organ Toxicity (STOT SE 3) respiratory hazards[1].
Chemical Reactivity
Electron-rich indole ring
Susceptible to oxidation. Must be kept strictly isolated from strong oxidizers (e.g., nitric acid, peroxides) in waste carboys to prevent exothermic reactions[1].
Waste Segregation Logic
Every protocol described here operates as a self-validating system. By segregating waste at the source, we prevent dangerous cross-reactions and ensure that the downstream waste management contractor can safely process the material. (4-Fluoro-1H-indol-2-yl)methanol must never enter the non-hazardous laboratory waste stream or general trade waste[2]. Because it is often dissolved in solvents like methanol during assays, the resulting mixture inherits the flammable and toxic characteristics of the solvent, requiring specialized bulk hazardous waste collection[3].
Workflow for segregation and high-temperature incineration of fluorinated indole waste.
Standard Operating Procedure: Routine Liquid Waste Disposal
When disposing of reaction mother liquors or assay buffers containing (4-Fluoro-1H-indol-2-yl)methanol, follow this validated methodology to ensure safety and compliance.
Step 1: Compatibility Verification: Ensure the target waste carboy is designated specifically for Halogenated Solvents . Causality: Mixing halogenated waste with non-halogenated waste unnecessarily burdens the disposal procedure, increases costs, and complicates the incineration chemistry[2]. Verify that the carboy contains no strong acids or oxidizers.
Step 2: Container Selection: Use a High-Density Polyethylene (HDPE) carboy. Causality: HDPE provides superior chemical resistance to methanolic solutions and will not etch if trace amounts of acidic fluorides are inadvertently generated, unlike standard glass containers[3].
Step 3: Transfer & Volume Control: Transfer the liquid using a dedicated funnel inside a certified fume hood. Do not fill the carboy beyond 3/4 capacity. Causality: Leaving adequate headspace prevents over-pressurization from vapor expansion, which is critical when the primary solvent is highly volatile (e.g., methanol)[2].
Step 4: Self-Validation Check: Touch the outside of the carboy immediately after the addition. If the container feels warm, an unintended exothermic reaction is occurring. Immediately close the fume hood sash, step back, and notify Environmental Health and Safety (EHS).
Step 5: Labeling & Documentation: Deface any original manufacturer labels if reusing a container. Apply a standardized Hazardous Waste label. Explicitly list "(4-Fluoro-1H-indol-2-yl)methanol" as a major component alongside the primary solvent to provide valuable identification for the disposal team[2].
Standard Operating Procedure: Solid Waste & Spill Clean-Up
Solid waste includes depleted reagent bottles, contaminated weighing paper, and accidental powder spills.
Step 1: PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If a large spill occurs outside of a fume hood, a fitted respirator may be required due to the risk of respiratory tract irritation[1].
Step 2: Dust Suppression (For Spills): Do not dry sweep the powder. Causality: Dry sweeping generates airborne particulates, exploiting the compound's inhalation hazards. Instead, lightly dampen a disposable absorbent pad with a compatible solvent (water or ethanol) and gently place it over the powder to suppress aerosolization[1].
Step 3: Collection: Scoop the wetted material, along with any contaminated solid labware, into a compatible, sealable secondary container (e.g., a wide-mouth polypropylene jar).
Step 4: Decontamination: Wash the affected surface with a solvent in which the compound is soluble (like methanol), followed by a thorough wash with soap and water[1]. Dispose of all wiping materials into the solid hazardous waste bin.
Step 5: Containment & Packaging: Place the sealed primary container into a secondary bag. Double-bagging is highly recommended to prevent, or at least minimize, the likelihood of leakage if the primary container is punctured or dropped during transit[2].
The Fate of the Waste: High-Temperature Incineration
Once transferred to your institution's EHS department, the waste is manifested for professional disposal. Because of the fluorine atom and the compound's toxicity, this chemical cannot simply be poured down the sink or treated as domestic waste[4]. It is transported to specialized high-temperature incineration plants. Operating at temperatures exceeding 1100°C, these facilities possess the thermal energy required to break the robust C-F bond. Crucially, the exhaust gases are passed through alkaline flue-gas scrubbers (often containing calcium hydroxide) to neutralize the resulting hydrogen fluoride gas into benign, insoluble calcium fluoride, thereby preventing toxic environmental release and acid rain[4].
References
Disposal of Chemical Waste - Safety Office. University of Cambridge. Retrieved from:[Link]
Methanol Disposal In Laboratories. Collect and Recycle. Retrieved from:[Link]
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from: [Link]
Personal protective equipment for handling (4-Fluoro-1H-indol-2-yl)methanol
Advanced Operational Safety & Handling Guide: (4-Fluoro-1H-indol-2-yl)methanol As a highly specialized fluorinated indole derivative, (4-Fluoro-1H-indol-2-yl)methanol is a critical building block in medicinal chemistry a...
As a highly specialized fluorinated indole derivative, (4-Fluoro-1H-indol-2-yl)methanol is a critical building block in medicinal chemistry and drug development pipelines. However, handling this compound requires a rigorous, mechanistic approach to laboratory safety. Indole methanols present specific stability challenges and toxicological risks that cannot be mitigated by generic safety protocols.
This guide provides researchers, scientists, and EHS professionals with field-proven, self-validating procedures for the safe handling, storage, and lifecycle management of this compound.
Physicochemical Profile & Mechanistic Toxicology
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The indole core is electron-rich, making it highly susceptible to air oxidation and photodegradation, which necessitates strict cold-chain storage[1].
Toxicologically, fluoroindoles and indole methanols in their solid powder form present severe mucosal and ocular hazards. Analogous compounds like 5-Fluoroindole and 1H-Indole-2-methanol are classified under GHS as causing serious eye damage (Category 1/2), skin irritation (Category 2), and respiratory irritation (STOT SE 3)[2],[3],[4]. The addition of the fluorine atom at the 4-position increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-fluorinated analogs.
Quantitative Hazard & Property Summary
Property / Hazard
Value / GHS Classification
Mechanistic Rationale & Source
Physical State
Off-white to pale beige solid
Typical for indole-2-methanols; prone to aerosolization as a fine dust.
Storage Temperature
2–8°C (Cold Chain)
Prevents oxidative degradation and unwanted polymerization of the hydroxyl group[1].
Skin Irritation
Category 2 (H315)
Lipophilic nature allows disruption of the epidermal lipid bilayer[2].
Eye Damage/Irritation
Category 1/2 (H318/H319)
Direct contact causes severe localized pH changes and protein denaturation[3],[4].
Respiratory Toxicity
STOT SE 3 (H335)
Inhalation of micro-particulates triggers acute mucosal inflammatory responses[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling biologically active fluoroindoles. The following PPE matrix is engineered to break the specific exposure pathways of this compound.
Exposure routes, toxicological outcomes, and corresponding PPE mitigation strategies.
Ocular Protection: Chemical splash goggles (ANSI Z87.1+ or EN 166 compliant) are mandatory. Safety glasses with side shields are insufficient due to the severe eye damage risk (H318) posed by aerosolized dust[4].
Dermal Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).
Expert Insight: While the solid powder does not rapidly degrade nitrile, the solvents typically used to dissolve this compound (e.g., DMSO, DMF, or Methanol) act as aggressive carrier agents that can pull the dissolved fluoroindole through the glove matrix. If handling solutions, upgrade to butyl rubber or laminate gloves.
Respiratory Protection: All handling must occur inside a certified chemical fume hood or Ventilated Balance Enclosure (VBE). If engineering controls fail or a spill occurs outside the hood, an N95/P100 particulate respirator is required[2].
Operational Workflows: Safe Weighing & Transfer
The highest risk of exposure occurs during the weighing and transfer of the dry powder. Follow this self-validating protocol to ensure zero-exposure.
Step 1: Environmental Verification
Verify the fume hood face velocity is between 80–120 feet per minute (fpm).
Mechanistic Rationale: Velocities below 80 fpm fail to capture fine dust, while velocities above 120 fpm create turbulent eddies that can blow the lightweight fluoroindole powder out of the sash and into the operator's breathing zone.
Step 2: Static Mitigation
Apply an anti-static device (e.g., Zerostat gun) to the weigh boat and the analytical balance pan.
Mechanistic Rationale: Halogenated organic powders frequently accumulate triboelectric static charges. Neutralizing this charge prevents the sudden, uncontrolled aerosolization of the powder when a metal spatula is introduced.
Step 3: Transfer and Sealing
Using a clean, dry PTFE-coated spatula, transfer the required mass into a tared vial. Cap the vial tightly inside the fume hood before transporting it to the bench or analytical station.
Mechanistic Rationale: PTFE spatulas reduce static cling compared to stainless steel. Capping inside the hood ensures that no microscopic dust on the threads is released into the general lab environment.
Step 4: Decontamination
Wipe down the spatula, balance pan, and surrounding hood surface with a solvent-dampened wipe (70% Isopropanol or Ethanol).
Mechanistic Rationale: Dry sweeping forces particles into the air. Solvent-dampened wipes trap the lipophilic indole powder, ensuring complete removal.
Emergency Response & Lifecycle Management
In the event of a spill or at the end of the chemical's lifecycle, strict protocols must be followed to prevent environmental contamination and cross-reactivity.
Step-by-step emergency response workflow for solid chemical spills.
Spill Response Protocol
Isolate: Stop ventilation systems that might spread the dust if the spill is outside a hood.
Dampen: Do not dry-sweep. Cover the spill with a damp absorbent pad or lightly mist with water/isopropanol to bind the dust[2].
Collect: Use a non-sparking tool to scoop the dampened material into a hazardous waste container.
Disposal & Lifecycle Plan
Waste Segregation: Because of the fluorine atom, all waste containing this compound (both solid and liquid solutions) must be strictly segregated into Halogenated Waste streams.
Incompatibilities: Never dispose of indole methanols in the same container as strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich indole ring can undergo violent exothermic oxidation[2].